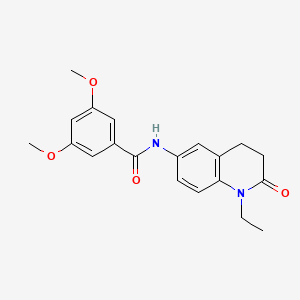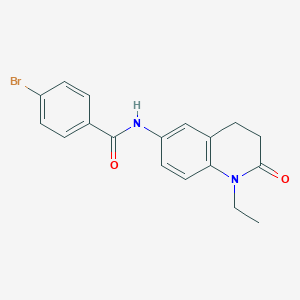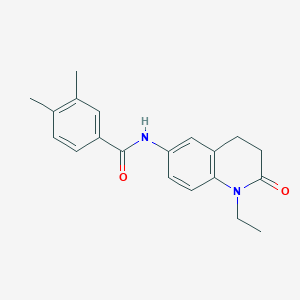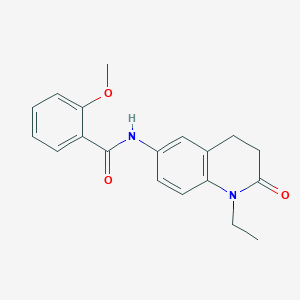
2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” belongs to a class of organic compounds known as benzamides . Benzamides are compounds containing a benzene ring which is attached to an amide functional group. The compound also contains a quinoline, which is a type of heterocyclic compound. Quinolines are aromatic compounds that contain two fused rings, a benzene ring and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring attached to a benzamide group. The quinoline ring is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The benzamide group consists of a benzene ring attached to an amide functional group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, benzamides can undergo reactions typical of carboxylic acid derivatives, and quinolines can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, benzamides are polar due to the presence of the amide functional group, and they can participate in hydrogen bonding. Quinolines are relatively stable and can be aromatic .科学研究应用
Tuberculosis Treatment
2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: derivatives have been investigated for their anti-tubercular activity against Mycobacterium tuberculosis. Specifically, these compounds were designed, synthesized, and evaluated as potential first-line drugs to shorten tuberculosis therapy .
NMDA Receptor Antagonism
Some derivatives of this compound class exhibit selective antagonism at the glycine site of the NMDA receptor. For instance, L-701,324 has been studied as an NMDA receptor antagonist .
Hepatitis C Virus Inhibition
Certain compounds derived from 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have demonstrated inhibitory effects on the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus. These findings suggest potential antiviral applications .
Antiproliferative Activity
Pyrimidine-derived indole ribonucleosides containing the quinoline moiety have been synthesized and tested for antiproliferative activity. Notably, one of these compounds exhibited cytotoxicity in HepG2 cells and THP-1 .
安全和危害
未来方向
作用机制
Target of Action
Similar compounds have been found to interact withGlycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose, and is particularly important in the liver and muscle cells.
Mode of Action
It is likely that it interacts with its target protein and modulates its activity, leading to changes in the biochemical processes within the cell .
属性
IUPAC Name |
2-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-21-16-9-8-13(11-12(16)7-10-17(21)22)20-18(23)14-5-3-4-6-15(14)19/h3-6,8-9,11H,2,7,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWDEYTVDSUYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6572088.png)
![2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide](/img/structure/B6572094.png)
![ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate](/img/structure/B6572103.png)
![ethyl 1-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B6572110.png)

![ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate](/img/structure/B6572115.png)